

"3-Amino-4,5-dimethylbenzenesulfonamide" chemical properties and structure elucidation

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Compound of Interest

Compound Name:	3-Amino-4,5-dimethylbenzenesulfonamide
Cat. No.:	B1276072

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An In-depth Technical Guide to **3-Amino-4,5-dimethylbenzenesulfonamide**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,5-dimethylbenzenesulfonamide is an organic chemical compound belonging to the benzenesulfonamide class. The core structure consists of a benzene ring substituted with a sulfonamide group ($-\text{SO}_2\text{NH}_2$), an amino group ($-\text{NH}_2$), and two methyl groups ($-\text{CH}_3$). The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, most notably in antimicrobial drugs (sulfa drugs). The specific substitution pattern of this molecule—an amino group at position 3 and two adjacent methyl groups at positions 4 and 5—defines its unique chemical characteristics. This document provides a comprehensive overview of its known chemical properties and outlines the standard methodologies for its structure elucidation.

Chemical Properties

The physicochemical properties of **3-Amino-4,5-dimethylbenzenesulfonamide** have been primarily determined through computational methods. These calculated values provide essential information for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	[1]
Molecular Weight	200.26 g/mol	[1]
Exact Mass	200.06194880 Da	[2]
Topological Polar Surface Area	91.8 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	
CAS Number	137439-93-3	

Hazard Information: According to GHS classifications provided from one notification to the ECHA C&L Inventory, this compound is associated with the following hazards[\[1\]](#):

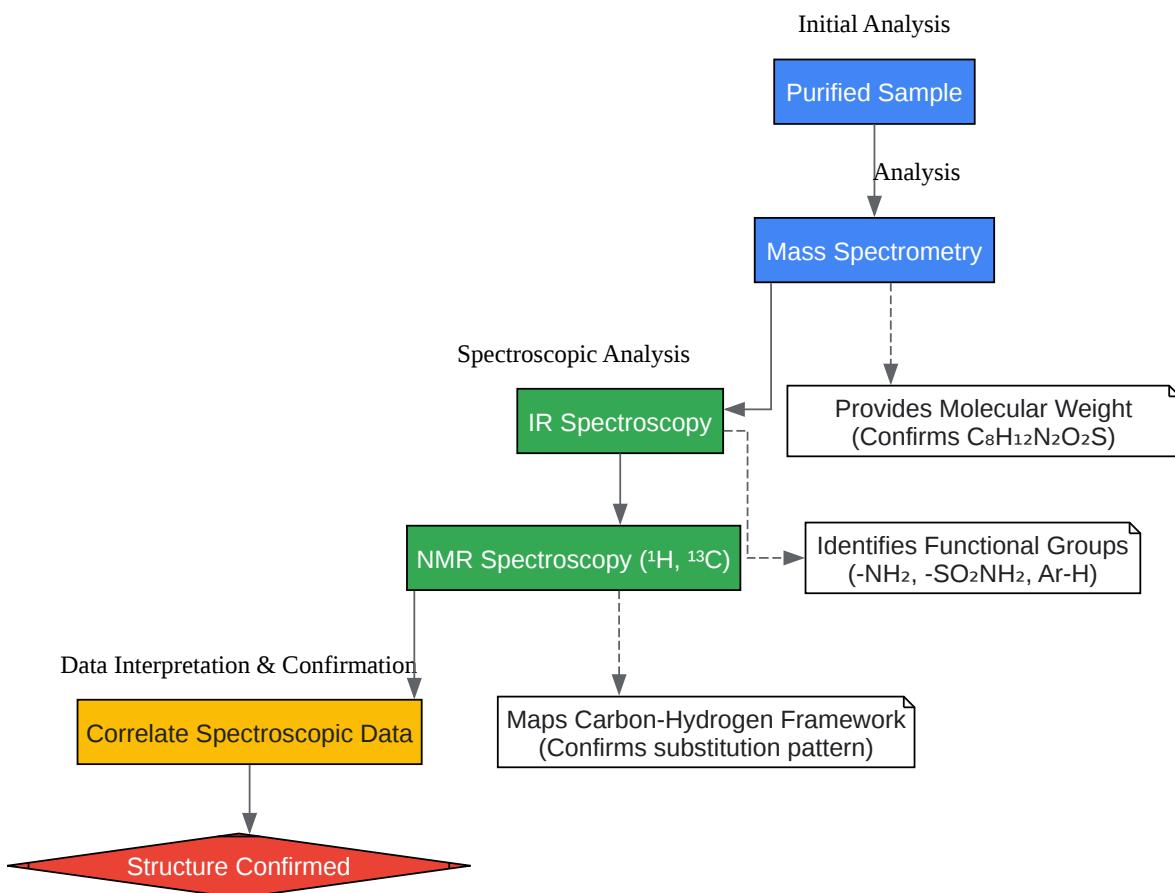
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Structure Elucidation

The definitive confirmation of the structure of **3-Amino-4,5-dimethylbenzenesulfonamide** relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete picture of the molecular architecture.

Logical Workflow for Structure Elucidation

The process of confirming the chemical structure follows a logical progression, integrating data from multiple analytical techniques to ensure an unambiguous assignment.

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Caption: Workflow for the structure elucidation of **3-Amino-4,5-dimethylbenzenesulfonamide**.

Key Spectroscopic Correlations

The following diagram illustrates the key structural features of the molecule and their expected correlations in spectroscopic analyses.

Caption: Key structural features and their expected spectroscopic signatures.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.
- ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum should show:
 - Two singlets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.
 - Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups.
 - One or two broad singlets corresponding to the protons of the primary amine and the sulfonamide group. Their chemical shift can be variable, and they may exchange with D₂O.
- ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display eight distinct carbon signals:
 - Six signals in the aromatic region (approx. 110-150 ppm).

- Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.
- 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity and substitution pattern, 2D NMR experiments should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Methodology:

- Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a thin film on a salt plate (for liquids/oils). For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and simple alternative.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm^{-1}).
- Expected Absorption Bands:
 - N-H Stretching: Two distinct bands in the 3450-3250 cm^{-1} region, characteristic of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.
 - S=O Stretching: Two strong absorption bands, typically around 1350-1300 cm^{-1} (asymmetric stretch) and 1160-1120 cm^{-1} (symmetric stretch), are definitive for the sulfonamide group.
 - Aromatic C-H Stretching: Weak to medium bands above 3000 cm^{-1} .
 - Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm^{-1} region and out-of-plane bending in the 900-675 cm^{-1} region can provide information about the ring substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and can offer structural clues from its fragmentation patterns.

Methodology:

- Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this and will likely produce a strong protonated molecular ion $[M+H]^+$. Electron impact (EI) can also be used, which would yield the molecular ion (M^+) and more extensive fragmentation.
- Analysis:
 - Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound ($C_8H_{12}N_2O_2S$), the expected exact mass is 200.0619. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
 - Fragmentation Pattern: In EI-MS, characteristic fragmentation would likely involve the loss of SO_2 or the cleavage of the C-S bond, providing further evidence for the proposed structure. Tandem MS (MS/MS) on the $[M+H]^+$ ion from ESI can also be used to elicit structurally informative fragments[3].

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